molecular formula C9H10INO B13309462 4-Cyclopropoxy-3-iodoaniline

4-Cyclopropoxy-3-iodoaniline

Katalognummer: B13309462
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: ZLLVVEQWXFORMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-iodoaniline is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to an aniline ring. This compound is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-iodoaniline typically involves the iodination of aniline derivatives. One common method includes the reaction of 4-cyclopropoxyaniline with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted anilines and cyclopropoxy derivatives, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropoxy group and iodine atom play crucial roles in its binding affinity and reactivity . The pathways involved often include nucleophilic substitution and oxidative addition reactions .

Eigenschaften

Molekularformel

C9H10INO

Molekulargewicht

275.09 g/mol

IUPAC-Name

4-cyclopropyloxy-3-iodoaniline

InChI

InChI=1S/C9H10INO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI-Schlüssel

ZLLVVEQWXFORMA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=C(C=C2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.